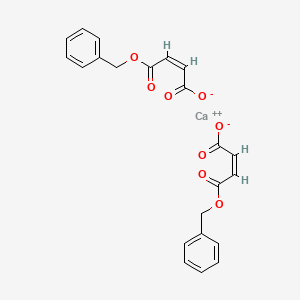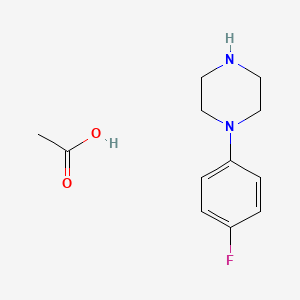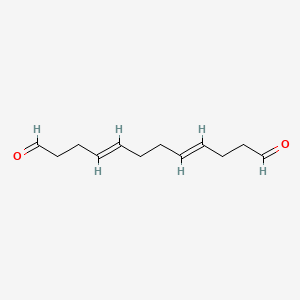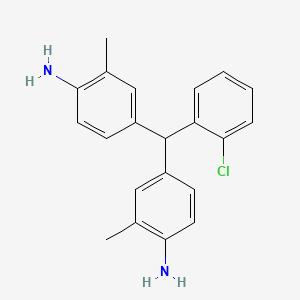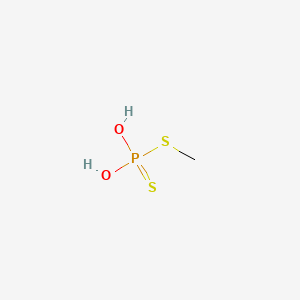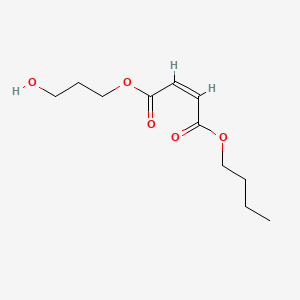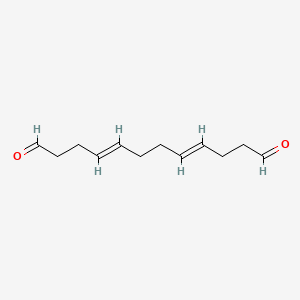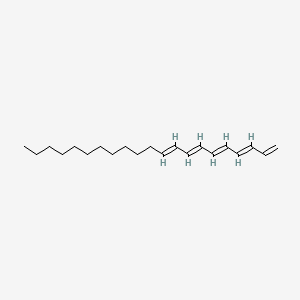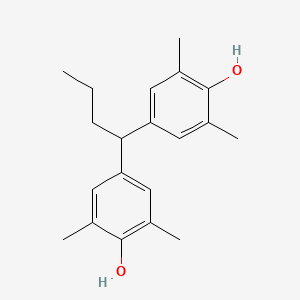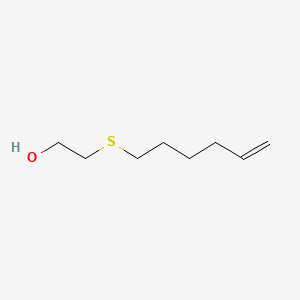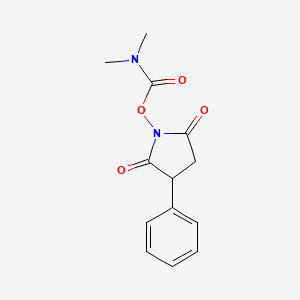![molecular formula C13H10Br2INO B12649917 2-Bromo-1-[2-(4-iodophenyl)-2-oxoethyl]pyridin-1-ium bromide CAS No. 7466-75-3](/img/structure/B12649917.png)
2-Bromo-1-[2-(4-iodophenyl)-2-oxoethyl]pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 402752 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is part of the National Cancer Institute’s Developmental Therapeutics Program, which aims to discover and develop new cancer therapies.
Chemical Reactions Analysis
NSC 402752 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC 402752 has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: NSC 402752 is used in biological studies to understand its effects on cellular processes and pathways.
Medicine: This compound is being investigated for its potential therapeutic effects, particularly in cancer research.
Industry: NSC 402752 may have applications in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of NSC 402752 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through various mechanisms, including:
Cellular Signaling: NSC 402752 may modulate cellular signaling pathways, leading to changes in cell behavior and function.
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic processes and cellular functions.
Gene Expression: NSC 402752 may influence gene expression, leading to changes in protein synthesis and cellular responses.
Comparison with Similar Compounds
NSC 402752 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: This compound is also part of the National Cancer Institute’s Developmental Therapeutics Program and has similar applications in cancer research.
NSC 125973: Another compound with similar properties and applications in scientific research.
NSC 402752 stands out due to its specific molecular structure and unique properties, making it a valuable compound for various scientific studies.
Properties
CAS No. |
7466-75-3 |
|---|---|
Molecular Formula |
C13H10Br2INO |
Molecular Weight |
482.94 g/mol |
IUPAC Name |
2-(2-bromopyridin-1-ium-1-yl)-1-(4-iodophenyl)ethanone;bromide |
InChI |
InChI=1S/C13H10BrINO.BrH/c14-13-3-1-2-8-16(13)9-12(17)10-4-6-11(15)7-5-10;/h1-8H,9H2;1H/q+1;/p-1 |
InChI Key |
DYDAFFKWWUAXCT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C(=C1)Br)CC(=O)C2=CC=C(C=C2)I.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


